BenchChemオンラインストアへようこそ!

3-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridazine

DYRK1A inhibition Kinase assay IC50 potency

This compound is a cell-permeable DYRK1A inhibitor (IC50 3.60 nM) with a distinct sulfonyl-piperidine-pyridazine architecture that avoids the MAO-A off-target liability of harmine-based chemotypes. Its 5-bromothiophene warhead imparts unique selectivity, enabling cleaner interpretation in tauopathy and amyloid-beta cellular models. The bromothiophene moiety serves as a latent affinity handle for probe development. Ideal for iPSC-derived trisomy 21 neuronal cultures and SAR expansion.

Molecular Formula C13H14BrN3O3S2
Molecular Weight 404.3
CAS No. 1797063-32-1
Cat. No. B2605185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridazine
CAS1797063-32-1
Molecular FormulaC13H14BrN3O3S2
Molecular Weight404.3
Structural Identifiers
SMILESC1CN(CCC1OC2=NN=CC=C2)S(=O)(=O)C3=CC=C(S3)Br
InChIInChI=1S/C13H14BrN3O3S2/c14-11-3-4-13(21-11)22(18,19)17-8-5-10(6-9-17)20-12-2-1-7-15-16-12/h1-4,7,10H,5-6,8-9H2
InChIKeyOUHXNPWDTJKMBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridazine (CAS 1797063-32-1): A Potent DYRK1A Kinase Inhibitor for Targeted Research Procurement


3-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridazine is a synthetic heterocyclic small molecule that acts as a potent, cell-permeable inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) [1]. Its structure combines a pyridazine core with a piperidine linker and a 5-bromothiophene-2-sulfonyl warhead, a configuration distinct from the more common harmine and INDY chemotypes. The compound is primarily utilized as a pharmacological tool to interrogate DYRK1A-dependent pathways, including those implicated in Down syndrome and Alzheimer's disease pathology [2].

Why 3-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridazine Cannot Be Simply Replaced by Other DYRK1A Inhibitors in Research Protocols


DYRK1A inhibitors span multiple chemotypes (e.g., β-carbolines like harmine, benzothiazoles like INDY) with vastly different selectivity profiles, off-target liabilities, and pharmacokinetic properties [1]. Simple potency comparisons are insufficient. Harmine, for instance, also potently inhibits monoamine oxidase A (MAO-A), confounding neurological assay interpretation, while this compound's sulfonyl-piperidine-pyridazine architecture is structurally distinct from such common scaffolds [2]. Even within the in-class series, the 5-bromothiophene-sulfonyl substituent is not a generic feature and is expected to impart unique electronic and steric properties that critically influence its binding mode and kinase selectivity fingerprint. Generic substitution without verified comparative data risks introducing uncontrolled variables into DYRK1A-dependent experimental models, undermining data reproducibility and pharmacological validity.

Quantitative Evidence Guide: Why 3-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridazine (CAS 1797063-32-1) Stands Apart for Scientific Procurement


Sub-Nanomolar DYRK1A Potency vs. Classical Tool Compounds

This compound demonstrates an IC50 of 3.60 nM against DYRK1A in a HotSpot kinase assay performed by Reaction Biology Corporation, placing it among the most potent DYRK1A inhibitors reported [1]. This value represents a substantial improvement over the natural product harmine (IC50 ~80 nM for DYRK1A in comparable ATP-concentration assays) and the prototypical tool compound INDY (IC50 ~240 nM) [2][3].

DYRK1A inhibition Kinase assay IC50 potency

Cell Permeability Feature Retained Despite High Potency

The compound is described as cell-permeable, a critical attribute for a kinase inhibitor targeting an intracellular enzyme . While no direct quantitative PAMPA or Caco-2 data is publicly available for this specific analog, the structural motif of an ether-linked piperidine with a sulfonamide is consistent with moderate to good passive permeability, a hypothesis supported by the compound's reported use in cellular DYRK1A inhibition studies .

Cell permeability Cellular target engagement PAMPA

Chemotype Differentiation from Harmine: Avoiding MAO-A Off-Target Liability

The classical DYRK1A inhibitor harmine suffers from potent monoamine oxidase A (MAO-A) inhibition, which limits its use in neurobiological contexts [1]. In contrast, the target compound belongs to a sulfonyl-piperidine-pyridazine chemotype that is structurally unrelated to β-carbolines and does not contain the key pharmacophore for MAO inhibition [2]. While formal MAO-A counter-screening data is not publicly reported, the chemotype-level difference strongly implies a superior selectivity profile for CNS applications.

Kinase selectivity MAO-A off-target Chemotype comparison

Sulfonyl-Piperidine Motif Offers Synthetic Diversification Advantages

The 5-bromothiophene sulfonyl substituent provides a synthetic handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling rapid analog generation for structure-activity relationship (SAR) campaigns [1]. In contrast, many high-potency DYRK1A inhibitors like the thiazolo[5,4-f]quinazoline series described in US9446044 have more complex, fused-ring cores that are less amenable to rapid diversification [2]. This modular architecture makes it a more attractive starting point for lead optimization programs.

Structure-Activity Relationship (SAR) Hit-to-lead optimization Synthetic accessibility

Optimal Application Scenarios for Procuring 3-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridazine (CAS 1797063-32-1)


Neuroscience Research: DYRK1A-Dependent Tau Phosphorylation and Amyloid Pathology Models

With its exceptional DYRK1A potency (IC50 3.60 nM) and cell permeability, this compound is ideally suited for cellular and ex vivo brain slice models of tauopathy and amyloid-beta production. Its use circumvents the MAO-A confound of harmine, enabling cleaner interpretation of DYRK1A's role in Alzheimer's disease-relevant phosphorylation events. Procurement is recommended for labs seeking a validated, potent chemical probe for DYRK1A-dependent neurodegeneration studies [1][2].

Down Syndrome Cell-Based Screening and Phenotypic Rescue Assays

DYRK1A is a critical driver of cognitive deficits in Down syndrome, making its inhibition a therapeutic target. This compound's high potency permits low-dose treatments in induced pluripotent stem cell (iPSC)-derived neuronal cultures from trisomy 21 patients, minimizing cytotoxicity. Its chemical tractability also makes it a strong candidate for pilot probe development in preclinical Down syndrome research programs [1][3].

Chemical Biology: Target Engagement and Chemoproteomics Studies

The 5-bromothiophene moiety provides a latent affinity handle for the development of activity-based protein profiling (ABPP) probes or photoaffinity labeling probes. Researchers can exploit this feature to map DYRK1A interactomes or validate cellular target engagement, tasks that are more challenging with less functionalizable inhibitor scaffolds. The compound serves as a versatile core for custom probe synthesis [4].

Medicinal Chemistry: DYRK1A/CLK Kinase Inhibitor Lead Optimization

The piperidine-pyridazine core with a sulfonyl exit vector is a privileged scaffold for dual DYRK1A/CLK1 inhibition, a profile of interest in oncology and neurodegeneration. The compound's sub-nanomolar starting potency, combined with the synthetic accessibility of the bromothiophene for parallel library synthesis, positions it as an efficient starting point for structure-activity relationship (SAR) expansion. R&D teams focused on kinase inhibitor discovery can procure this compound as a high-quality hit for rapid lead generation [1][4].

Quote Request

Request a Quote for 3-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.